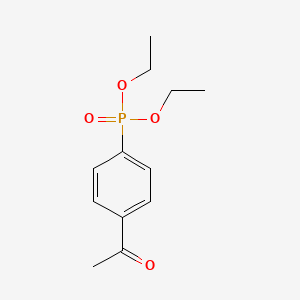
Diethyl 4-acetylphenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-acetylphenylphosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is a derivative of phenylphosphonate, where the phenyl ring is substituted with an acetyl group at the para position and two ethoxy groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-acetylphenylphosphonate can be synthesized through a dehydrogenative cross-coupling reaction between aromatic aldehydes or ketones and dialkyl H-phosphonates. The reaction typically involves the use of a metal catalyst such as copper(II) triflate or silver oxide, and an oxidant like potassium persulfate in a solvent mixture of acetonitrile and water . The reaction is carried out at elevated temperatures, usually around 100°C, for a few hours to achieve good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-acetylphenylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The compound can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
Scientific Research Applications
Diethyl 4-acetylphenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioisosteric properties.
Mechanism of Action
The mechanism of action of diethyl 4-acetylphenylphosphonate involves its interaction with specific molecular targets. The compound can act as a phosphonate ester, which can undergo hydrolysis to release the active phosphonic acid. This acid can then interact with enzymes or other biological molecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar structure but with a benzyl group instead of an acetyl group.
Diethyl 4-methylbenzylphosphonate: Similar structure but with a methyl group instead of an acetyl group.
Diethyl phosphonate: Lacks the phenyl and acetyl groups, making it a simpler structure.
Uniqueness
Diethyl 4-acetylphenylphosphonate is unique due to the presence of both the acetyl group and the phenyl ring, which can influence its reactivity and biological activity. The acetyl group can enhance its ability to interact with biological targets, while the phenyl ring can provide additional stability and specificity in reactions .
Properties
CAS No. |
25944-71-2 |
|---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-(4-diethoxyphosphorylphenyl)ethanone |
InChI |
InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-11(7-9-12)10(3)13/h6-9H,4-5H2,1-3H3 |
InChI Key |
WGMQDYNSEFBAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















